1-Adamantyl(phenyl)methanamine;hydrochloride
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Overview
Description
1-Adamantyl(phenyl)methanamine;hydrochloride is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and unique three-dimensional framework. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The phenyl group attached to the adamantane adds aromatic characteristics, making this compound versatile in various chemical reactions and applications.
Scientific Research Applications
1-Adamantyl(phenyl)methanamine;hydrochloride has diverse applications in scientific research:
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , which is a urinary tract antiseptic and antibacterial drug .
Mode of Action
Methenamine, a structurally similar compound, works by hydrolyzing to formaldehyde in an acidic environment (ph<6), which is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a structurally similar compound, is known to exert its antibacterial effects in the urinary tract .
Result of Action
Methenamine, a structurally similar compound, is known to exert antibacterial effects in the urinary tract .
Safety and Hazards
Future Directions
While specific future directions for 1-Adamantyl(phenyl)methanamine are not mentioned in the search results, it’s worth noting that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantyl(phenyl)methanamine;hydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane structure can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.13,7]decane derivatives.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where adamantane reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl(phenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Secondary or tertiary amines.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the phenyl group, making it less versatile in aromatic interactions.
Rimantadine Hydrochloride: An antiviral drug with a similar adamantane core but different substituents, used primarily for influenza treatment.
Amantadine Hydrochloride: Another antiviral with an adamantane structure, used for Parkinson’s disease and influenza.
Uniqueness
1-Adamantyl(phenyl)methanamine;hydrochloride stands out due to the combination of the adamantane and phenyl groups, providing both stability and aromatic characteristics. This dual functionality enhances its potential in various applications, from medicinal chemistry to material science.
Properties
IUPAC Name |
1-adamantyl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N.ClH/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17;/h1-5,12-14,16H,6-11,18H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMWJILVSWWTBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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